molecular formula C7H8BrNOS B15054830 2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine

2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine

Cat. No.: B15054830
M. Wt: 234.12 g/mol
InChI Key: XMCHAWCUPSQHQD-UHFFFAOYSA-N
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Description

2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine is an organic compound with the molecular formula C7H8BrNOS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine typically involves the bromination of a thienopyran precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the thienopyran ring system play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects .

Properties

Molecular Formula

C7H8BrNOS

Molecular Weight

234.12 g/mol

IUPAC Name

2-bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine

InChI

InChI=1S/C7H8BrNOS/c8-7-6(9)4-1-2-10-3-5(4)11-7/h1-3,9H2

InChI Key

XMCHAWCUPSQHQD-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C(=C(S2)Br)N

Origin of Product

United States

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